molecular formula C28H29N3O2 B11050743 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11050743
M. Wt: 439.5 g/mol
InChI Key: VJSKKVOOWXXXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the 4-Methylphenoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol in the presence of a base.

    Formation of the Pyrrolidinone Ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Assembly: The final step involves coupling the benzimidazole and pyrrolidinone intermediates under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidinone rings.

    Reduction: Reduced forms of the pyrrolidinone ring, potentially leading to secondary amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Material Science: Its unique structure may be useful in the design of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anticancer Research: The compound’s ability to interact with DNA and proteins could be explored for anticancer therapies.

Industry

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs).

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with various molecular targets:

    DNA Binding: The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.

    Protein Interaction: The compound may inhibit specific enzymes or proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic properties.

    Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic agent.

Uniqueness

    Structural Complexity: The combination of benzimidazole, pyrrolidinone, and 4-methylphenyl groups in a single molecule is unique.

    Its diverse functional groups make it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-20-8-12-23(13-9-20)31-19-22(18-27(31)32)28-29-25-6-3-4-7-26(25)30(28)16-5-17-33-24-14-10-21(2)11-15-24/h3-4,6-15,22H,5,16-19H2,1-2H3

InChI Key

VJSKKVOOWXXXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.